![molecular formula C13H20N2O3 B1383184 tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate CAS No. 1823395-32-9](/img/structure/B1383184.png)
tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate
Overview
Description
This compound is a derivative of pyrrolo[1,2-a][1,4]diazepine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolo[1,2-a][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms. The “tert-Butyl” and “4-hydroxy” groups are likely attached to this core .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
The compound has been utilized in the synthesis of saturated fused heterocyclic systems. For instance, Moskalenko and Boev (2014) demonstrated its use in creating tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate, a promising intermediate for the synthesis of N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).
Molecular Structure and Characterization
Vallat et al. (2009) explored the diastereoselectivity of Mukaiyama crossed-aldol-type reactions involving tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate derivatives. Their study contributes to understanding the molecular orientation and hydrogen bonding in such compounds (Vallat et al., 2009).
Potential in Developing Non-Peptide Mimetics
Sheng et al. (2015) reported the acid-induced conversion of a related compound, exploring its potential as a template for developing constrained non-peptide mimetics. This indicates its role in novel synthetic strategies for pharmaceutical research (Sheng et al., 2015).
Application in the Synthesis of Radioligands
He et al. (1994) synthesized a radioligand, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, from a similar compound, indicating its application in developing imaging agents for neurological research (He et al., 1994).
Use in the Synthesis of Diazepin-Based Scaffolds
Research has also focused on the synthesis of novel molecular scaffolds based on diazepin rings, where related compounds serve as key intermediates. These scaffolds have potential applications in peptide mimetics and drug design (Weitz et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-hydroxy-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-10-5-4-6-14(10)8-11(16)9-15/h4-6,11,16H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQDTHRSKHBIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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